(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
The compound “(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide” is a heterocyclic sulfone derivative featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one core. Key structural attributes include:
- A (3-chlorophenyl)amino group at the 3-position, contributing halogen-mediated interactions (e.g., halogen bonding) and enhanced lipophilicity.
- A 4-fluorobenzyl substituent at the 1-position, which may improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.
- The Z-configuration of the exocyclic double bond, critical for spatial orientation and binding to biological targets.
- 2,2-Dioxide functionalization, which enhances solubility and modulates electronic properties via sulfone groups.
This compound belongs to a class of molecules explored for therapeutic applications, particularly kinase inhibition or enzyme modulation, owing to its structural resemblance to bioactive thiazinone derivatives .
Properties
IUPAC Name |
(3Z)-3-[(3-chloroanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O3S2/c21-14-2-1-3-16(10-14)23-11-18-19(25)20-17(8-9-28-20)24(29(18,26)27)12-13-4-6-15(22)7-5-13/h1-11,23H,12H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOSTKKZVPRKSD-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thiazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14ClF N2O2S2
- Molar Mass : 368.87 g/mol
- CAS Number : 1710195-44-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thieno[3,2-c][1,2]thiazine moiety suggests potential interactions with enzymes involved in metabolic pathways and receptors that mediate cellular signaling.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory processes.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, enhancing or inhibiting their activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds similar to the target compound have shown significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Apoptosis induction |
| A549 (Lung Cancer) | 7.8 | Cell cycle arrest |
| HT-29 (Colon Cancer) | 6.5 | Inhibition of angiogenesis |
Antimicrobial Activity
Thiazine derivatives have also been reported to exhibit antimicrobial properties. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 16 µg/mL | Bactericidal |
Case Studies
-
Antiproliferative Activity Study :
A study published in the Journal of Fluorine Chemistry evaluated various thiazine derivatives for their antiproliferative effects on cancer cell lines. The results indicated that modifications on the aromatic rings significantly influenced activity levels, with some derivatives exhibiting IC50 values lower than 10 µM against breast and colon cancer cells . -
Antimicrobial Efficacy Assessment :
Another research focused on the antimicrobial properties of thiazine compounds against clinical isolates of bacteria. The study revealed that certain derivatives displayed potent activity against resistant strains, suggesting their potential as therapeutic agents in infectious diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Analog 1: “(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide”
- Phenylamino Group: 2-Fluoro vs. 3-chloro in the target compound. Impact: Fluorine’s electron-withdrawing effect may reduce basicity of the aniline nitrogen compared to chlorine’s inductive effect. The 2-fluoro substitution could sterically hinder interactions compared to the 3-chloro position.
- Benzyl Group: 4-Methyl vs. 4-fluoro.
Analog 2: “(E)-3-((benzylamino)methylene)-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide”
- Core Structure: Benzo[c]thiazinone vs. thieno[3,2-c]thiazinone. Impact: The thiophene ring in the target compound introduces sulfur-mediated conjugation and π-stacking variability.
- Substituents: Benzylamino and methyl vs. chlorophenylamino and fluorobenzyl.
Data Tables
Table 1: Structural Comparison of Thiazinone Derivatives
Research Findings and Implications
- Substituent Effects : Halogenation (Cl/F) optimizes electronic and steric profiles for target engagement, while fluorinated benzyl groups enhance bioavailability .
- Core Heterocycle: Thieno-thiazinones offer distinct electronic properties vs. benzo-thiazinones, influencing binding kinetics and metabolic stability.
- Synthetic Optimization : Amine choice and reaction conditions critically affect yields, suggesting room for refinement in the target compound’s synthesis.
Future studies should prioritize crystallographic data to validate the Z-configuration’s role and assess biological activity against relevant therapeutic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
